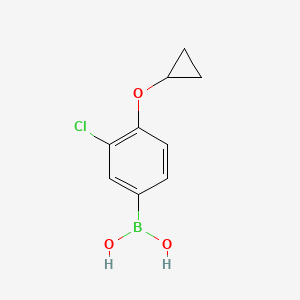

(3-Chloro-4-cyclopropoxyphenyl)boronic acid

Description

(3-Chloro-4-cyclopropoxyphenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at the 3-position and a cyclopropoxy group at the 4-position. Its molecular formula is C₉H₁₀BClO₂, with the cyclopropoxy group contributing unique steric and electronic properties. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for C–C bond formation, and substituents on the aromatic ring critically influence reactivity, solubility, and biological activity .

Properties

Molecular Formula |

C9H10BClO3 |

|---|---|

Molecular Weight |

212.44 g/mol |

IUPAC Name |

(3-chloro-4-cyclopropyloxyphenyl)boronic acid |

InChI |

InChI=1S/C9H10BClO3/c11-8-5-6(10(12)13)1-4-9(8)14-7-2-3-7/h1,4-5,7,12-13H,2-3H2 |

InChI Key |

MWXVGFJYMRKKNN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC2CC2)Cl)(O)O |

Origin of Product |

United States |

Preparation Methods

Lithiation Followed by Boronation

This classical approach involves:

- Starting from a suitably substituted aryl halide (e.g., 3-chloro-4-bromophenyl derivative).

- Treatment with a strong base such as n-butyllithium at low temperature (typically -78 °C) to generate the aryllithium intermediate.

- Subsequent reaction with a boron electrophile such as trimethyl borate or triisopropyl borate.

- Acidic workup to yield the boronic acid.

This method is supported by analogous syntheses of related compounds such as 3-chloro-4-methoxyphenylboronic acid, where the methoxy group is replaced by cyclopropoxy in the target compound. For example, a reported procedure for 3-chloro-4-methoxyphenylboronic acid involves:

- Addition of n-butyllithium to 4-bromo-2-chloroanisole in anhydrous tetrahydrofuran at -78 °C.

- Stirring followed by addition of trimethyl borate.

- Warming to room temperature and acidic hydrolysis.

- Extraction and crystallization to isolate the boronic acid with good yield and purity.

By analogy, the cyclopropoxy group can be introduced prior to lithiation or via nucleophilic substitution on a suitable precursor, ensuring the cyclopropoxy substituent remains intact under lithiation conditions.

Metal-Catalyzed Borylation of Aryl Halides

An alternative modern approach uses palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron or similar boron reagents under mild conditions. This method offers:

- High functional group tolerance.

- Avoidance of strong bases and cryogenic conditions.

- Potential for better yields and scalability.

Typical conditions include:

- Palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Base such as potassium phosphate tribasic.

- Solvent like N,N-dimethylformamide (DMF).

- Heating at moderate temperatures (e.g., 60 °C) under inert atmosphere.

This method has been successfully applied to synthesize various chloro- and alkoxy-substituted arylboronic acids, indicating its applicability to this compound.

Specific Preparation Method from Patent Literature

A relevant patent describes a synthetic method for p-chlorophenylboronic acid derivatives, which can be adapted for the cyclopropoxy-substituted analog:

- Under nitrogen atmosphere, prepare two solutions: one containing p-chlorobromobenzene in methyl tertiary butyl ether, and another containing triisobutyl borate in methyl tetrahydrofuran.

- Prepare a Grignard reagent by reacting magnesium chips and iodine in tetrahydrofuran.

- Add the borate solution to the Grignard reagent at 40-50 °C.

- Slowly add the p-chlorobromobenzene solution dropwise to the reaction mixture.

- After completion, acidify with dilute hydrochloric acid to pH 2-3 at controlled temperature.

- Stir for several hours to complete hydrolysis and isolate the boronic acid.

This method can be modified to incorporate the cyclopropoxy substituent by starting from the corresponding 3-chloro-4-cyclopropoxy bromobenzene precursor.

Preparation of Cyclopropyl Boronic Acid as a Building Block

Since the cyclopropoxy group contains a cyclopropyl moiety, preparation of cyclopropylboronic acid itself is relevant:

- Cyclopropyl methanoic acid is reacted with n-butyllithium and organic bases in tetrahydrofuran or 2-methyltetrahydrofuran at low temperature (-10 to -70 °C).

- Borating agent is added to form 1-carboxylic acid cyclopropyl boric acid.

- Heating in polar solvents at 80-150 °C removes impurities.

- Dehydration and hydrolysis yield cyclopropylboronic acid with high purity (>98%).

This intermediate can be used to introduce the cyclopropoxy substituent via nucleophilic substitution or coupling reactions on the aromatic ring.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Notes |

|---|---|---|---|---|---|

| Lithiation-Boronation | 3-chloro-4-bromoaryl derivative | n-Butyllithium, trimethyl borate | -78 °C to RT, acidic workup | High regioselectivity, well-established | Requires low temperature, moisture sensitive |

| Pd-Catalyzed Borylation | 3-chloro-4-bromoaryl derivative | Pd catalyst, bis(pinacolato)diboron, base | 60 °C, inert atmosphere | Mild conditions, scalable | Catalyst cost, requires inert atmosphere |

| Grignard-Borate Reaction | p-chlorobromobenzene or analog | Mg, iodine, triisobutyl borate | 40-50 °C, nitrogen atmosphere | Good yields, adaptable | Requires careful control of moisture and temperature |

| Cyclopropylboronic Acid Synthesis | Cyclopropyl methanoic acid | n-Butyllithium, borating agent | -10 to -70 °C, heating 80-150 °C | High purity cyclopropylboronic acid | Intermediate for cyclopropoxy group introduction |

Research Findings and Considerations

- The cyclopropoxy substituent is sensitive to strong bases and high temperatures; thus, reaction conditions must be optimized to prevent ring opening or decomposition.

- Protective atmosphere (nitrogen or argon) is essential to avoid oxidation or moisture interference.

- The choice of solvent (THF, methyl tetrahydrofuran) is critical for solubility and reaction control.

- Acidic workup must be carefully controlled to avoid hydrolysis of sensitive groups.

- Purification typically involves extraction and crystallization or chromatographic methods to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-4-cyclopropoxyphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Suzuki–Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(3-Chloro-4-cyclopropoxyphenyl)boronic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki–Miyaura coupling.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-Chloro-4-cyclopropoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki–Miyaura coupling. This is followed by reductive elimination to form the desired product. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.

Comparison with Similar Compounds

Diol Binding and pH Sensitivity

Boronic acids form reversible esters with diols, a property exploited in sensors and drug delivery. Key differences include:

- Association Constants (Ka) : Electron-withdrawing groups (e.g., Cl) lower the pKa of boronic acids, enhancing diol binding at physiological pH. Cyclopropoxy’s moderate electron-donating effect may reduce Ka compared to nitro- or carboxy-substituted analogs .

- pH Stability: The target compound’s stability under basic conditions (pH ~11) is critical for applications like dynamic combinatorial chemistry. Analogous 4-nitrophenylboronic acid undergoes clean conversion to phenol under similar conditions, suggesting comparable reactivity for the chloro-cyclopropoxy derivative .

Biological Activity

(3-Chloro-4-cyclopropoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a chloro substituent and a cyclopropoxy group. The ability of boronic acids to form reversible covalent bonds with diols and other nucleophiles makes them valuable in various biological applications, including enzyme inhibition and protein interaction studies.

- Molecular Formula : C₁₀H₁₁BClO₂

- Molecular Weight : Approximately 210.46 g/mol

- Structural Features : The presence of a boronic acid functional group allows for specific interactions with biological molecules, influencing its reactivity and biological activity.

Boronic acids, including this compound, primarily function through their ability to bind to specific functional groups on proteins. This binding can modulate enzyme activity and disrupt protein-protein interactions (PPIs), which are crucial in various cellular processes. The compound's mechanism of action is believed to involve:

- Inhibition of Enzymes : Potential targets include serine proteases and other enzymes involved in disease processes.

- Protein Interaction Modulation : By forming reversible covalent bonds, the compound may alter the function of target proteins, providing a pathway for therapeutic intervention.

Enzyme Inhibition Studies

Research indicates that this compound exhibits inhibitory activity against certain enzymes. Preliminary studies suggest:

- Dipeptidyl Peptidase IV (DPPIV) Inhibition : Similar compounds have shown inhibitory effects on DPPIV, a serine protease involved in glucose metabolism and immune response .

- Potential Anti-Cancer Activity : The modulation of signaling pathways through enzyme inhibition suggests potential applications in cancer therapy.

Interaction Studies

Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and fluorescence spectroscopy have been employed to assess the binding affinity of this compound to various biological targets. These studies aim to elucidate the compound's mechanism of action and identify specific protein targets.

Case Studies

- In Vitro Studies : A study demonstrated that similar boronic acids could inhibit DPPIV activity in cell cultures, leading to improved glucose tolerance in diabetic models .

- In Vivo Efficacy : Research involving animal models has indicated that boronic acid derivatives can reduce tumor growth by inhibiting key enzymes involved in cancer progression .

Data Tables

| Compound Name | Molecular Formula | Biological Activity | Target Enzyme/Pathway |

|---|---|---|---|

| This compound | C₁₀H₁₁BClO₂ | Enzyme inhibition | Dipeptidyl Peptidase IV |

| 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid | C₁₀H₁₁BClNO₃ | Potential anti-cancer activity | Various proteases |

| 4-Chloro-3-(cyclopropylcarbamoyl)phenylboronic acid | C₁₀H₁₁BClNO₂ | Modulation of PPIs | Signal transduction pathways |

Q & A

Q. How should researchers resolve discrepancies in reported binding affinities for this boronic acid across different glycoprotein studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.